rac Ambrisentan Methyl Ester

Description

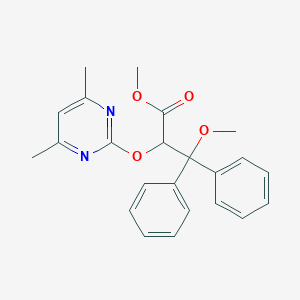

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c1-16-15-17(2)25-22(24-16)29-20(21(26)27-3)23(28-4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-15,20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOLWOXJIUGEGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC(C(=O)OC)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442925 | |

| Record name | AGN-PC-07RIXJ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240470-84-1 | |

| Record name | AGN-PC-07RIXJ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of rac-Ambrisentan Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-Ambrisentan methyl ester is a key intermediate in the synthesis of Ambrisentan, a potent and selective endothelin type-A (ETA) receptor antagonist.[1] Ambrisentan is an approved therapeutic agent for the treatment of pulmonary arterial hypertension (PAH). Understanding the chemical properties of its synthetic precursors, such as the racemic methyl ester, is crucial for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the known chemical properties of rac-Ambrisentan methyl ester, including its synthesis, purification, and characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of rac-Ambrisentan methyl ester is presented in the table below. It is important to note that while some data is available from commercial suppliers and literature on related compounds, specific experimental values for properties like melting point and detailed solubility are not extensively published.

| Property | Value | Source |

| IUPAC Name | methyl 2-((4,6-dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoate | Inferred from structure |

| Synonyms | α-[(4,6-Dimethyl-2-pyrimidinyl)oxy]-β-methoxy-β-phenyl-benzenepropanoic Acid Methyl Ester | [2] |

| CAS Number | 1240470-84-1 | [2] |

| Molecular Formula | C₂₃H₂₄N₂O₄ | [2] |

| Molecular Weight | 392.45 g/mol | [2] |

| Appearance | Off-white to white powder/solid | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Methanol | [3][4] |

| Storage | 2-8°C, protected from air and light | [3] |

Synthesis and Purification

The synthesis of rac-Ambrisentan methyl ester is a key step in the overall synthesis of Ambrisentan. The general approach involves the nucleophilic substitution of a pyrimidine derivative with a protected propanoic acid derivative.

Synthetic Pathway

A common synthetic route to rac-Ambrisentan methyl ester involves the reaction of methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate with a suitable 4,6-dimethylpyrimidine derivative, typically 4,6-dimethyl-2-(methylsulfonyl)pyrimidine. This reaction is generally carried out in the presence of a base in an appropriate solvent.[1][5]

Caption: General synthetic scheme for rac-Ambrisentan Methyl Ester.

Experimental Protocol: Synthesis

The following is a generalized experimental protocol based on literature descriptions for the synthesis of related compounds.[1][5] Researchers should optimize these conditions for their specific laboratory setup.

-

Reaction Setup: To a solution of methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise at a reduced temperature (e.g., 0 °C) under an inert atmosphere (e.g., Nitrogen).

-

Activation: The reaction mixture is stirred at this temperature for a period to allow for the formation of the corresponding alkoxide.

-

Nucleophilic Substitution: A solution of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine in the same solvent is then added dropwise to the reaction mixture.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for an extended period (e.g., 24 hours) until the starting material is consumed, as monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: The reaction is carefully quenched with water and the pH is adjusted to neutral with a mild acid (e.g., acetic acid). The crude product is then extracted into an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield the crude rac-Ambrisentan methyl ester.

Purification

The crude product is typically purified using chromatographic techniques to remove unreacted starting materials and side products.

-

Stationary Phase: Silica gel is a commonly used stationary phase.

-

Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes is often effective. The optimal solvent system should be determined by TLC analysis.

-

Procedure: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry powder is loaded onto the top of the prepared column. The column is eluted with the chosen mobile phase, and fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product.

For higher purity, preparative reverse-phase HPLC can be employed.

-

Column: A C18 column is a suitable choice for this non-polar compound.

-

Mobile Phase: A gradient of acetonitrile in water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, is typically used.

-

Procedure: The crude product is dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water) and injected onto the preparative HPLC column. The elution is monitored by a UV detector, and the fraction corresponding to the product peak is collected. The solvent is then removed from the collected fraction to yield the purified rac-Ambrisentan methyl ester.

Characterization

The structure and purity of rac-Ambrisentan methyl ester are confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl groups, the methoxy group protons, the methyl ester protons, the protons of the dimethylpyrimidine ring, and the methine proton.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 23 carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methoxy and methyl carbons, and the carbons of the pyrimidine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Electron Ionization (EI-MS): In EI-MS, the molecular ion peak (M⁺) at m/z 392.45 would be expected. Common fragmentation patterns for methyl esters may also be observed.

-

Electrospray Ionization (ESI-MS): In ESI-MS, the protonated molecule ([M+H]⁺) at m/z 393.46 would be the expected major ion in the positive ion mode.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound. A reverse-phase method, similar to that used for preparative HPLC but on an analytical scale, can be employed. The retention time of the main peak would be characteristic of the compound under the specific chromatographic conditions, and the peak area would be used to quantify its purity.

Signaling Pathway Context: Endothelin Receptor Antagonism

rac-Ambrisentan methyl ester is a precursor to Ambrisentan, which functions by blocking the endothelin-A (ETA) receptor. The endothelin system plays a critical role in vasoconstriction and cell proliferation. In pathological conditions like PAH, elevated levels of endothelin-1 (ET-1) lead to sustained vasoconstriction and vascular remodeling.

Caption: Simplified signaling pathway of Endothelin-1 and the action of Ambrisentan.

By selectively blocking the ETA receptor, Ambrisentan prevents the detrimental effects of ET-1, leading to vasodilation and a reduction in pulmonary arterial pressure. The synthesis of high-purity Ambrisentan, which begins with intermediates like rac-Ambrisentan methyl ester, is therefore of significant therapeutic importance.

Conclusion

This technical guide has summarized the key chemical properties of rac-Ambrisentan methyl ester, an important intermediate in the synthesis of the pulmonary arterial hypertension drug, Ambrisentan. While detailed experimental data for some properties are not widely published, this guide provides a solid foundation for researchers and drug development professionals working with this compound, covering its synthesis, purification, and characterization. Further experimental investigation is warranted to fully elucidate all of its chemical and physical properties.

References

In-Depth Technical Guide: Structure Elucidation of rac-Ambrisentan Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of racemic (rac) Ambrisentan Methyl Ester, a key intermediate in the synthesis of the endothelin receptor antagonist, Ambrisentan. This document details the spectroscopic and chromatographic data, experimental protocols, and logical workflows used to confirm the chemical structure of this compound.

Introduction

Ambrisentan is a potent and selective endothelin type-A receptor antagonist used in the treatment of pulmonary arterial hypertension. The synthesis of Ambrisentan involves several key intermediates, one of which is its methyl ester. The racemic form of Ambrisentan Methyl Ester serves as a crucial precursor, and its thorough characterization is essential for quality control and process optimization in drug manufacturing. This guide focuses on the analytical methodologies employed to unequivocally determine its structure.

Physicochemical Properties

A summary of the key physicochemical properties of rac-Ambrisentan Methyl Ester is presented in Table 1.

Table 1: Physicochemical Properties of rac-Ambrisentan Methyl Ester

| Property | Value | Reference |

| CAS Number | 1240470-84-1 | [1] |

| Molecular Formula | C₂₃H₂₄N₂O₄ | [1] |

| Molecular Weight | 392.45 g/mol | [1] |

| IUPAC Name | methyl 2-((4,6-dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoate |

Synthesis and Purification

The synthesis of rac-Ambrisentan Methyl Ester is a multi-step process that is a critical part of the overall synthesis of Ambrisentan. The general synthetic pathway is outlined below.

Synthetic Pathway

The synthesis of Ambrisentan, and by extension its methyl ester intermediate, has been described in various patents and publications. A common route involves the hydrolysis of an epoxide formed via a Darzens reaction, followed by nucleophilic substitution.

Caption: Synthetic pathway to rac-Ambrisentan Methyl Ester.

Experimental Protocol: Synthesis

A representative synthetic protocol is as follows:

-

Darzens Condensation: To a solution of sodium methoxide in a suitable solvent such as THF, a mixture of benzophenone and methyl chloroacetate is added at a controlled temperature. The reaction yields methyl 3,3-diphenyloxirane-2-carboxylate.

-

Epoxide Ring Opening: The resulting epoxide is treated with an acid catalyst in methanol to yield (S)-methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.

-

Nucleophilic Substitution: The hydroxy ester is then reacted with 4,6-dimethyl-2-(methylsulfonyl)pyrimidine in the presence of a base (e.g., sodium hydride) in an appropriate solvent like DMF to yield Ambrisentan Methyl Ester.

-

Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography to obtain the final product.

Structure Elucidation

The definitive structure of rac-Ambrisentan Methyl Ester is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). A detailed study by Feng, Wei-Dong, et al. on the impurities in Ambrisentan provides a thorough characterization of related compounds, and the data presented here is based on such analytical methodologies.[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data used for the structure elucidation of Ambrisentan Methyl Ester.

Table 2: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.40-7.28 | m | 10H | Aromatic protons (two phenyl groups) |

| 6.51 | s | 1H | Pyrimidine C5-H |

| 5.12 | s | 1H | C2-H |

| 3.75 | s | 3H | Ester -OCH₃ |

| 3.25 | s | 3H | Methoxy -OCH₃ |

| 2.35 | s | 6H | Pyrimidine -CH₃ (x2) |

Table 3: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 170.5 | Ester C=O |

| 164.0 | Pyrimidine C2 |

| 167.5 | Pyrimidine C4, C6 |

| 115.0 | Pyrimidine C5 |

| 141.0, 128.5, 128.0, 127.5 | Aromatic carbons |

| 85.0 | C3 |

| 80.0 | C2 |

| 52.0 | Ester -OCH₃ |

| 51.0 | Methoxy -OCH₃ |

| 24.0 | Pyrimidine -CH₃ |

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 393.1758 | 393.1760 |

| [M+Na]⁺ | 415.1577 | 415.1580 |

Structure Confirmation Workflow

The process of elucidating the structure of rac-Ambrisentan Methyl Ester follows a logical progression of analytical experiments.

References

A Technical Guide to the Synthesis of rac-Ambrisentan Methyl Ester from Benzophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthetic pathway to produce racemic Ambrisentan Methyl Ester, a key intermediate in the synthesis of the endothelin receptor antagonist Ambrisentan. The synthesis commences with the readily available starting material, benzophenone, and proceeds through a three-step sequence involving a Darzens condensation, an acid-catalyzed epoxide ring-opening, and a nucleophilic aromatic substitution.

Overall Synthetic Pathway

The synthesis of rac-Ambrisentan Methyl Ester from benzophenone can be summarized in the following three key transformations:

-

Darzens Glycidic Ester Condensation: Benzophenone is reacted with methyl chloroacetate in the presence of a strong base to form an α,β-epoxy ester, specifically methyl 3,3-diphenyloxirane-2-carboxylate.

-

Acid-Catalyzed Methanolysis: The resulting epoxide's strained ring is opened by methanol under acidic conditions to yield methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.

-

Williamson Ether Synthesis: The final step involves the O-arylation of the secondary alcohol with 4,6-dimethyl-2-(methylsulfonyl)pyrimidine to afford the target compound, rac-Ambrisentan Methyl Ester.

Step 1: Darzens Glycidic Ester Condensation

The first step is the Darzens condensation, a classic method for forming α,β-epoxy esters (glycidic esters) from a carbonyl compound and an α-haloester.[1][2] In this synthesis, benzophenone reacts with methyl chloroacetate using a base like sodium methoxide to form the epoxide intermediate.[3]

Experimental Protocol: Synthesis of Methyl 3,3-diphenyloxirane-2-carboxylate

This protocol is adapted from procedures described in the literature.[3][4]

-

To a solution of sodium methoxide (NaOCH₃) in dry tetrahydrofuran (THF), a solution of benzophenone and methyl chloroacetate in dry THF is added dropwise. The reaction is maintained at a low temperature (e.g., -10 °C) during the addition.[3]

-

The reaction mixture is stirred for a specified period, typically around 2 hours, at low temperature, and may be allowed to warm to room temperature.[3][4]

-

Upon completion, the reaction is quenched with water.

-

The product is extracted into an organic solvent, such as diethyl ether or ethyl acetate.[3][4]

-

The combined organic layers are washed with saturated sodium chloride (brine), dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

The solvent is removed under reduced pressure to yield the crude product, methyl 3,3-diphenyloxirane-2-carboxylate, often as a light-yellow oil.[3]

Data Summary for Step 1

| Parameter | Value / Conditions | Reference |

| Reactants | Benzophenone, Methyl Chloroacetate | [3] |

| Base | Sodium Methoxide (Sodium methanolate) | [3][4] |

| Solvent | Tetrahydrofuran (THF) | [3][4] |

| Temperature | -10 °C to 25-35 °C | [3][4] |

| Reaction Time | ~2-3 hours | [3][4] |

| Reported Yield | ~93% (for analogous ethyl ester) | [4] |

Step 2: Acid-Catalyzed Epoxide Ring-Opening (Methanolysis)

The strained epoxide ring of methyl 3,3-diphenyloxirane-2-carboxylate is opened by nucleophilic attack from methanol. This reaction is catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH), leading to the formation of methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.[3] The attack of the nucleophile occurs at the more substituted carbon atom, which can stabilize a partial positive charge, a characteristic of acid-catalyzed epoxide openings.[5]

Experimental Protocol: Synthesis of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate

This protocol is based on descriptions from patent literature.[4]

-

The epoxide, methyl 3,3-diphenyloxirane-2-carboxylate, is dissolved in methanol, which acts as both the solvent and the nucleophile.

-

A catalytic amount of an organic acid, such as p-toluenesulfonic acid, is added to the solution.[4]

-

The mixture is stirred, typically at an elevated temperature (e.g., 55-60 °C), for several hours (3-6 hours) until the reaction is complete, which can be monitored by techniques like TLC.[4]

-

After cooling, the reaction mixture is worked up. This may involve neutralization, removal of methanol under reduced pressure, and extraction of the product into an organic solvent.

-

Purification, if necessary, can be performed via crystallization or column chromatography to yield the desired racemic diol-ether product.

Data Summary for Step 2

| Parameter | Value / Conditions | Reference |

| Reactant | Methyl 3,3-diphenyloxirane-2-carboxylate | [4] |

| Reagent/Solvent | Methanol (CH₃OH) | [4] |

| Catalyst | p-Toluenesulfonic acid or p-nitrobenzoic acid | [4] |

| Temperature | 50-60 °C | [4] |

| Reaction Time | 3-6 hours | [4] |

| Reported Yield | Not explicitly stated for this step alone. |

Step 3: Williamson Ether Synthesis to form rac-Ambrisentan Methyl Ester

The final step is a nucleophilic aromatic substitution reaction, a variant of the Williamson ether synthesis. The hydroxyl group of methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate is deprotonated by a strong base, such as sodium hydride (NaH) or sodium amide (NaNH₂), to form an alkoxide.[3] This nucleophile then displaces the methylsulfonyl group from 4,6-dimethyl-2-(methylsulfonyl)pyrimidine to form the desired product, rac-Ambrisentan Methyl Ester.

Experimental Protocol: Synthesis of rac-Ambrisentan Methyl Ester

This protocol is based on procedures described for the synthesis of Ambrisentan, where the methyl ester is the direct precursor to the final active pharmaceutical ingredient.[3]

-

To a solution of methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate in a dry aprotic solvent like dimethylformamide (DMF), a strong base such as sodium amide (NaNH₂) is added.[3]

-

The mixture is stirred to allow for the formation of the sodium alkoxide intermediate.

-

A solution of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine in DMF is then added slowly to the reaction mixture.

-

The reaction is stirred at room temperature for several hours (e.g., 5 hours) to allow the substitution to proceed.[3]

-

The reaction is quenched with water and may be acidified.

-

The product is extracted with an organic solvent like ethyl acetate.

-

The organic layers are combined, washed, dried, and concentrated under vacuum to afford the crude rac-Ambrisentan Methyl Ester, which can be further purified.

Data Summary for Step 3

| Parameter | Value / Conditions | Reference |

| Reactants | Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate, 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine | [3] |

| Base | Sodium Amide (NaNH₂) or Sodium Hydride (NaH) | [3] |

| Solvent | Dimethylformamide (DMF) | [3] |

| Temperature | Room Temperature | [3] |

| Reaction Time | ~5-24 hours | [3] |

| Reported Yield | Not explicitly stated for ester; total yield for final Ambrisentan acid is ~30% over all steps. | [3] |

References

Spectroscopic Profile of rac Ambrisentan Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for racemic Ambrisentan Methyl Ester, an important intermediate in the synthesis of the endothelin receptor antagonist, Ambrisentan. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and quality control of Ambrisentan and its related compounds.

Introduction

rac Ambrisentan Methyl Ester, with the chemical name methyl 2-((4,6-dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoate (CAS Number: 1240470-84-1), is a key precursor in the manufacturing of Ambrisentan.[1][2] Accurate and thorough characterization of this intermediate is critical to ensure the purity and quality of the final active pharmaceutical ingredient (API). Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential tools for the structural elucidation and confirmation of this molecule. This guide presents a summary of expected spectroscopic data and detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and typical values for the functional groups present.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.50 - 7.20 | m | 10H | Ar-H |

| ~6.80 | s | 1H | Pyrimidine-H |

| ~5.30 | s | 1H | O-CH -C=O |

| ~3.70 | s | 3H | O-CH ₃ (ester) |

| ~3.40 | s | 3H | O-CH ₃ (ether) |

| ~2.40 | s | 6H | Ar-CH ₃ (pyrimidine) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C =O (ester) |

| ~168 | C -O (pyrimidine) |

| ~164 | C -N (pyrimidine) |

| ~140 | Ar-C (quaternary) |

| ~128 | Ar-C H |

| ~127 | Ar-C H |

| ~115 | Pyrimidine-C H |

| ~85 | C (Ph)₂-OMe |

| ~80 | O-C H-C=O |

| ~55 | O-C H₃ (ester) |

| ~52 | O-C H₃ (ether) |

| ~24 | Ar-C H₃ (pyrimidine) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060-3030 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1600, 1560 | Medium | C=C and C=N stretch (aromatic/pyrimidine) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-O stretch (ether) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 393.18 | [M+H]⁺ |

| 415.16 | [M+Na]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale to the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Perform peak picking to identify the chemical shifts in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty, clean ATR crystal should be collected prior to running the sample.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform peak picking to identify the wavenumbers of the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition of this compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI+).

-

Mass Range: m/z 100 - 1000.

-

Capillary Voltage: ~3-4 kV.

-

Source Temperature: ~100-150 °C.

-

Desolvation Gas Flow: Set according to instrument recommendations.

Data Processing:

-

The software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

-

Identify the molecular ion peak, which is expected to be the protonated molecule [M+H]⁺.

-

Calculate the theoretical exact mass of the [M+H]⁺ ion and compare it to the experimentally observed value to confirm the elemental composition.

Visualizations

The following diagrams illustrate the workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logical pathway for structure confirmation using integrated spectroscopic data.

References

Technical Guide: Physicochemical Properties of rac Ambrisentan Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of rac Ambrisentan Methyl Ester, a key intermediate in the synthesis of Ambrisentan. The document details its melting point and solubility characteristics, outlines experimental protocols for their determination, and illustrates the relevant biological signaling pathway of the active pharmaceutical ingredient, Ambrisentan.

Core Data Summary

| Property | Value | Source |

| Melting Point | Not available. An experimental protocol for determination is provided below. | N/A |

| Boiling Point (Predicted) | 553.9 ± 60.0 °C | [1] |

| Density (Predicted) | 1.177 ± 0.06 g/cm³ | [1] |

| Molecular Formula | C₂₃H₂₄N₂O₄ | [2] |

| Molecular Weight | 392.45 g/mol | [2] |

| Solubility (Qualitative) | Soluble in Chloroform, Dichloromethane, DMSO | [3] |

Experimental Protocols

Determination of Melting Point

Objective: To determine the melting point range of this compound using the capillary method. This is a critical parameter for assessing the purity of the compound.

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in a fine powdered form to ensure uniform heat distribution.

-

Load a small amount of the powdered sample into a capillary tube, tapping gently to create a packed column of 2-4 mm in height.

-

-

Apparatus:

-

A calibrated melting point apparatus equipped with a heating block, a thermometer or digital temperature sensor, and a viewing lens.

-

-

Procedure:

-

Insert the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a rapid rate until the temperature is approximately 15-20 °C below the expected melting point. If the expected melting point is unknown, a preliminary determination with a rapid heating rate can be performed to establish an approximate range.

-

Reduce the heating rate to 1-2 °C per minute to allow for accurate temperature measurement.

-

Observe the sample through the viewing lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating and record the temperature at which the entire sample has melted into a clear liquid (the clear point).

-

The melting point is reported as the range between the onset and clear point temperatures.

-

Determination of Solubility

Objective: To quantitatively determine the solubility of this compound in various solvents.

Methodology:

-

Solvent Selection:

-

Based on qualitative data, primary solvents for quantitative analysis would include Chloroform, Dichloromethane, and Dimethyl Sulfoxide (DMSO).

-

Other relevant organic solvents such as methanol, ethanol, and acetone should also be tested to establish a broader solubility profile.

-

-

Procedure (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C) using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the solution to stand undisturbed for a period to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration through a syringe filter compatible with the solvent.

-

Quantify the concentration of this compound in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometer.

-

The solubility is expressed in units such as mg/mL or mol/L.

-

Visualizations

Ambrisentan Signaling Pathway

Ambrisentan, the active pharmaceutical ingredient derived from this compound, is a selective endothelin receptor antagonist. It primarily targets the endothelin A (ETA) receptor, playing a crucial role in the treatment of pulmonary arterial hypertension. The following diagram illustrates the signaling pathway.

References

A Comprehensive Technical Guide to rac Ambrisentan Methyl Ester (CAS 1240470-84-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of rac Ambrisentan Methyl Ester (CAS 1240470-84-1), a key intermediate in the synthesis of Ambrisentan, a potent and selective endothelin receptor type A (ETA) antagonist. This document consolidates available data on its chemical properties, synthesis, and the pharmacological context of its parent compound, Ambrisentan. Detailed experimental protocols for the synthesis and evaluation of endothelin receptor antagonists are provided, alongside visualizations of key pathways and workflows to support researchers in the field of drug development. While specific experimental data for the racemic methyl ester is limited in publicly available literature, this guide leverages data from its parent compound, Ambrisentan, to provide a thorough understanding of its scientific context.

Introduction

This compound is the racemic methyl ester form of Ambrisentan. Ambrisentan is an established therapeutic agent for the treatment of pulmonary arterial hypertension (PAH).[1][2] It functions by selectively blocking the endothelin-1 (ET-1) type A (ETA) receptor, a key mediator in the vasoconstriction and cell proliferation that characterize PAH.[3] The methyl ester racemate serves as a crucial precursor in the manufacturing process of the active pharmaceutical ingredient, Ambrisentan.[4] Understanding the properties and synthesis of this intermediate is vital for process optimization, impurity profiling, and quality control in the production of Ambrisentan.

Chemical and Physical Data

Quantitative data for this compound is not extensively reported in peer-reviewed literature. The following tables summarize the available information for the racemate and its parent compound, Ambrisentan, for comparative purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1240470-84-1 | [5] |

| Molecular Formula | C₂₃H₂₄N₂O₄ | [5] |

| Molecular Weight | 392.45 g/mol | [5] |

| IUPAC Name | methyl 2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoate | N/A |

| Synonyms | α-[(4,6-Dimethyl-2-pyrimidinyl)oxy]-β-methoxy-β-phenyl-benzenepropanoic Acid Methyl Ester | N/A |

| Appearance | White to off-white solid (presumed) | N/A |

| Solubility | Soluble in Methanol, DMSO | N/A |

Table 2: Pharmacological Data for Ambrisentan (Parent Compound)

| Parameter | Value | Artery Type | Source |

| pKB | 7.38 ± 0.13 | Human Pulmonary Artery | [2] |

| pKB | 6.96 ± 0.10 | Human Radial Artery | [2] |

Synthesis of this compound

The synthesis of this compound is a key step in the overall synthesis of Ambrisentan. A common synthetic route involves the following key transformations:

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol based on reported syntheses of Ambrisentan and its intermediates.[4][6]

Step 1: Synthesis of Methyl 3,3-diphenyloxirane-2-carboxylate

-

To a solution of sodium methoxide in dry tetrahydrofuran (THF) cooled to -10°C, add a solution of benzophenone and methyl chloroacetate in dry THF.[6]

-

Stir the reaction mixture at -10°C for 2 hours.[6]

-

Quench the reaction with water and extract the product with diethyl ether.[6]

-

Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide.[6]

Step 2: Synthesis of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate

-

Dissolve the crude epoxide from Step 1 in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Neutralize the acid catalyst and remove the methanol under reduced pressure.

-

Purify the resulting racemic hydroxy ester by chromatography.

Step 3: Synthesis of this compound

-

Dissolve the racemic hydroxy ester from Step 2 in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).

-

Add a base, such as sodium hydride, to the solution and stir for a period to allow for the formation of the alkoxide.[4]

-

Add 4,6-dimethyl-2-(methylsulfonyl)pyrimidine to the reaction mixture.[4]

-

Stir the reaction at room temperature for several hours until completion.[4]

-

Carefully quench the reaction with water and adjust the pH.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).[6]

-

Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by crystallization or column chromatography to yield this compound.

Mechanism of Action: Endothelin Receptor Antagonism

This compound is a precursor to Ambrisentan, which is a selective antagonist of the endothelin type A (ETA) receptor. The endothelin system plays a critical role in vasoconstriction and cell proliferation.

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that binds to both ETA and ETB receptors.[7][8] The binding of ET-1 to the ETA receptor on vascular smooth muscle cells activates a Gq/11 protein-coupled signaling cascade.[7] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The culmination of this pathway is smooth muscle contraction (vasoconstriction) and proliferation.[7] Ambrisentan selectively binds to the ETA receptor, competitively inhibiting the binding of ET-1 and thereby preventing the downstream signaling that leads to vasoconstriction and proliferation.[3]

Experimental Evaluation

The biological activity of endothelin receptor antagonists like Ambrisentan (and potentially its racemic methyl ester intermediate after hydrolysis to the active acid form) can be evaluated through various in vitro and in vivo assays.

Experimental Workflow

Detailed Experimental Protocols

1. Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the ETA receptor.[1]

-

Materials:

-

Cell membranes expressing the human ETA receptor.

-

Radioligand, such as [¹²⁵I]-ET-1.

-

Test compound (e.g., Ambrisentan).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% BSA).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

2. In Vitro Functional Assay (Isolated Tissue Preparation)

This assay measures the functional antagonism of ET-1-induced vasoconstriction in isolated arteries.[2]

-

Materials:

-

Isolated human pulmonary or radial artery rings.

-

Organ bath system with isometric force transducers.

-

Krebs-Henseleit solution (physiological salt solution), gassed with 95% O₂ / 5% CO₂.

-

Endothelin-1 (ET-1).

-

Test compound (e.g., Ambrisentan).

-

-

Procedure:

-

Mount the artery rings in the organ baths containing Krebs-Henseleit solution at 37°C.

-

Allow the tissues to equilibrate under a resting tension.

-

Construct a cumulative concentration-response curve to ET-1 in the absence (control) and presence of different concentrations of the test compound.

-

Measure the contractile responses to ET-1.

-

Analyze the data to determine the pKB value, which is a measure of the antagonist's potency.[2]

-

Conclusion

This compound is a pivotal intermediate in the synthesis of the clinically significant ETA receptor antagonist, Ambrisentan. While specific, detailed analytical and quantitative data for the racemate are not widely published, its synthesis and chemical nature are understood within the context of Ambrisentan's manufacturing process. This guide has provided a consolidated overview of its chemical identity, a plausible synthetic route, and the critical pharmacological framework of its parent compound. The detailed experimental protocols and visual diagrams are intended to equip researchers and drug development professionals with the necessary information to further investigate this compound and other endothelin receptor antagonists. Further research into the specific properties of this compound would be beneficial for optimizing the synthesis and control of Ambrisentan production.

References

- 1. benchchem.com [benchchem.com]

- 2. Functional estimation of endothelin-1 receptor antagonism by bosentan, macitentan and ambrisentan in human pulmonary and radial arteries in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2011114338A1 - A process for the preparation of highly pure ambrisentan - Google Patents [patents.google.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. aidic.it [aidic.it]

- 7. ahajournals.org [ahajournals.org]

- 8. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of Ambrisentan's Racemic Mixture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambrisentan, a selective endothelin type A (ETA) receptor antagonist, is a chiral molecule clinically approved as the (S)-enantiomer for the treatment of pulmonary arterial hypertension (PAH). The characterization of its racemic mixture is crucial for enantiomeric purity assessment, quality control, and a comprehensive understanding of its stereoselective pharmacology and toxicology. This technical guide provides an in-depth overview of the analytical methodologies for the separation and characterization of Ambrisentan enantiomers, a summary of their pharmacological context, and a discussion on the available toxicological data. Detailed experimental protocols for chiral High-Performance Liquid Chromatography (HPLC) are provided, along with the principles of Supercritical Fluid Chromatography (SFC) and Circular Dichroism (CD) spectroscopy as applicable to chiral analysis.

Introduction

Ambrisentan, chemically known as (+)-(2S)-2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid, is a potent and selective antagonist of the endothelin type A (ETA) receptor. Endothelin-1 (ET-1) is a powerful vasoconstrictor, and its binding to ETA receptors on vascular smooth muscle cells mediates vasoconstriction and cell proliferation.[1][2] By blocking this interaction, Ambrisentan leads to vasodilation, making it an effective therapy for PAH.

As Ambrisentan possesses a chiral center, it exists as a pair of enantiomers: (S)-Ambrisentan and (R)-Ambrisentan. The therapeutic product, Letairis®, contains solely the (S)-enantiomer. The development of analytical methods to separate and quantify these enantiomers is of paramount importance for ensuring the stereochemical purity of the active pharmaceutical ingredient (API).[3] This guide details the key analytical techniques and available data for the comprehensive characterization of the Ambrisentan racemic mixture.

Analytical Characterization of Ambrisentan Enantiomers

The primary challenge in analyzing a racemic mixture lies in the identical physicochemical properties of the enantiomers in an achiral environment. Therefore, chiral separation techniques are essential.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely employed technique for the enantioseparation of Ambrisentan.[3][4][5] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

| Parameter | Method 1 | Method 2 |

| Chiral Stationary Phase | Chiralcel OZ-3R (Cellulose 3-chloro-4-methylphenylcarbamate) | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | 20 mM Sodium Formate (pH 3.0) : Acetonitrile (55:45, v/v) | n-Hexane : Ethanol (85:15, v/v) |

| Flow Rate | Not specified, but analysis time is < 6 min | 1.0 mL/min |

| Detection Wavelength | Not specified | Not specified |

| Resolution (Rs) | > 2.5 | > 3.0 |

Objective: To separate and quantify the (R)- and (S)-enantiomers of Ambrisentan using chiral HPLC.

Materials:

-

Ambrisentan racemic standard

-

(S)-Ambrisentan reference standard

-

(R)-Ambrisentan reference standard (if available)

-

Sodium formate

-

Formic acid

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Chiralcel OZ-3R column (or equivalent)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

Procedure:

-

Mobile Phase Preparation:

-

Prepare a 20 mM sodium formate solution by dissolving the appropriate amount of sodium formate in HPLC-grade water.

-

Adjust the pH of the sodium formate solution to 3.0 using formic acid.

-

Filter the buffer through a 0.45 µm membrane filter.

-

Prepare the mobile phase by mixing the 20 mM sodium formate buffer (pH 3.0) and acetonitrile in a 55:45 (v/v) ratio.

-

Degas the mobile phase before use.

-

-

Standard Solution Preparation:

-

Accurately weigh and dissolve the Ambrisentan racemic standard in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water) to obtain a known concentration.

-

Prepare individual solutions of the (S)- and (R)-enantiomer reference standards, if available, for peak identification.

-

-

Sample Preparation:

-

Dissolve the sample containing the Ambrisentan racemic mixture in the mobile phase to a concentration within the linear range of the assay.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: Chiralcel OZ-3R

-

Mobile Phase: 20 mM Sodium Formate (pH 3.0) : Acetonitrile (55:45, v/v)

-

Flow Rate: Adjust to achieve a runtime of less than 6 minutes while maintaining good resolution (e.g., 1.0 mL/min as a starting point).

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

Detection: UV at a suitable wavelength (e.g., 262 nm, the absorption maximum of Ambrisentan).

-

Injection Volume: 10 µL (can be optimized).

-

-

Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is obtained.

-

Inject the standard and sample solutions.

-

Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times of the individual standards (if available) or by spiking the racemic mixture with the (S)-enantiomer standard.

-

Calculate the enantiomeric purity (enantiomeric excess, ee%) of the sample using the peak areas of the two enantiomers.

-

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC.[6][7] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a polar co-solvent (modifier).

Objective: To develop a method for the enantioseparation of Ambrisentan using chiral SFC.

Instrumentation:

-

Supercritical Fluid Chromatography (SFC) system with a back-pressure regulator, UV detector, and a column oven.

Procedure:

-

Column Screening:

-

Screen a variety of chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak series) to identify a column that provides baseline or near-baseline separation of the Ambrisentan enantiomers.

-

-

Mobile Phase Optimization:

-

The mobile phase in SFC typically consists of supercritical CO₂ and a modifier (e.g., methanol, ethanol, or isopropanol).

-

Optimize the percentage of the modifier to achieve the best resolution and retention times.

-

Additives such as diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds like Ambrisentan) can be added to the modifier to improve peak shape and resolution.

-

-

Parameter Optimization:

-

Back Pressure: Typically maintained between 100 and 200 bar.

-

Temperature: Can be varied to influence selectivity.

-

Flow Rate: Generally higher than in HPLC, leading to faster analysis times.

-

-

Sample and Standard Preparation:

-

Dissolve samples and standards in a solvent compatible with the SFC mobile phase.

-

-

Analysis:

-

Equilibrate the system and inject the samples.

-

Monitor the separation at a suitable UV wavelength.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[8][9] Enantiomers will have mirror-image CD spectra. This technique can be used to determine the enantiomeric purity and absolute configuration of Ambrisentan.

Objective: To characterize the enantiomers of Ambrisentan using CD spectroscopy.

Instrumentation:

-

Circular Dichroism (CD) Spectropolarimeter.

Procedure:

-

Sample Preparation:

-

Prepare solutions of the pure (S)- and (R)-enantiomers of Ambrisentan (if available) and the racemic mixture in a suitable solvent that is transparent in the wavelength range of interest (e.g., methanol or acetonitrile).

-

The concentration should be optimized to give a good signal-to-noise ratio without causing saturation of the detector.

-

-

Instrument Parameters:

-

Wavelength Range: Scan a suitable UV range where Ambrisentan has chromophores (e.g., 200-400 nm).

-

Bandwidth: Typically 1-2 nm.

-

Scan Speed: e.g., 100 nm/min.

-

Data Pitch: e.g., 0.5 nm.

-

Accumulations: Average multiple scans to improve the signal-to-noise ratio.

-

-

Data Acquisition:

-

Record a baseline spectrum of the solvent in the same cuvette.

-

Record the CD spectra of the individual enantiomers and the racemic mixture.

-

-

Data Analysis:

-

Subtract the baseline spectrum from the sample spectra.

-

The spectra of the pure enantiomers should be mirror images of each other. The racemic mixture should show no CD signal.

-

The magnitude of the CD signal is proportional to the concentration and enantiomeric excess. A calibration curve can be constructed using mixtures of known enantiomeric composition to determine the enantiomeric purity of unknown samples.

-

Pharmacological Profile

Mechanism of Action and Signaling Pathway

Ambrisentan is a selective antagonist of the ETA receptor. In PAH, there is an overproduction of ET-1, which binds to ETA and ETB receptors. Activation of ETA receptors on pulmonary artery smooth muscle cells leads to vasoconstriction and proliferation. ETB receptors on endothelial cells mediate vasodilation (via nitric oxide and prostacyclin release) and clearance of ET-1, while ETB receptors on smooth muscle cells also contribute to vasoconstriction.[1] The selectivity of (S)-Ambrisentan for the ETA receptor is thought to be advantageous as it blocks the deleterious effects of ET-1 while preserving the beneficial effects mediated by endothelial ETB receptors.

Comparative Pharmacology of (R)- and (S)-Ambrisentan

There is a notable lack of publicly available, detailed studies directly comparing the pharmacological activity of the (R)- and (S)-enantiomers of Ambrisentan. The drug development program focused on the (S)-enantiomer, which is the marketed drug. It is generally presumed that the (S)-enantiomer is the more active or "eutomeric" form, as is common with many chiral drugs. However, without direct comparative studies, the specific activity and selectivity of the (R)-enantiomer at the ETA and ETB receptors remain largely uncharacterized in the public domain.

Toxicological Profile

Similar to the pharmacological data, there is a scarcity of publicly available toxicological studies that specifically compare the (R)- and (S)-enantiomers of Ambrisentan. The available toxicology data is primarily for the racemate (from early development) or the (S)-enantiomer (from later development and post-marketing surveillance).[10]

General Toxicological Findings for Ambrisentan (S-enantiomer or unspecified):

-

Hepatotoxicity: While other endothelin receptor antagonists have been associated with a risk of liver injury, Ambrisentan has a lower incidence of elevated serum aminotransferases.[11]

-

Teratogenicity: Endothelin receptor antagonists as a class are known to be teratogenic.

-

Other Adverse Effects: Common side effects include peripheral edema, headache, and nasal congestion.

An in vitro chromosome aberration assay using human lymphocytes showed positive findings of clastogenicity at cytotoxic concentrations of Ambrisentan.[12] However, in vivo genotoxicity studies were negative.[12] It is important to note that these studies did not differentiate between the enantiomers.

Experimental Workflows

Conclusion

References

- 1. Endothelin-1/Endothelin A receptor-mediated biased signaling is a new player in modulating human ovarian cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid determination of ambrisentan enantiomers by enantioselective liquid chromatography using cellulose-based chiral stationary phase in reverse phase mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. csfarmacie.cz [csfarmacie.cz]

- 6. researchgate.net [researchgate.net]

- 7. Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development [mdpi.com]

- 8. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jascoinc.com [jascoinc.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. researchgate.net [researchgate.net]

- 12. accessdata.fda.gov [accessdata.fda.gov]

The Stereochemistry of Ambrisentan and its Ester Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambrisentan, a selective endothelin receptor type A (ETA) antagonist, is a chiral molecule where the (S)-enantiomer is the active pharmaceutical ingredient. The stereochemical purity of Ambrisentan is critical for its therapeutic efficacy and safety. This technical guide provides an in-depth exploration of the stereochemistry of Ambrisentan and its ester derivatives, which are key intermediates in its synthesis. This document details the synthesis of stereoisomers, methods for their chiral separation and analysis, and the underlying signaling pathways of Ambrisentan's mechanism of action. All quantitative data is presented in structured tables, and experimental protocols are described in detail. Visual diagrams generated using the DOT language are provided to illustrate key concepts and workflows.

Introduction to the Stereochemistry of Ambrisentan

Ambrisentan, chemically known as (+)-(2S)-2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid, possesses a single chiral center at the C2 position of the propanoic acid backbone.[1] Consequently, it exists as a pair of enantiomers: (S)-Ambrisentan and (R)-Ambrisentan. The pharmacological activity of Ambrisentan resides exclusively in the (S)-enantiomer, which is a potent and selective antagonist of the endothelin A (ETA) receptor.[2] The (R)-enantiomer is considered an impurity. Therefore, the stereoselective synthesis and robust analytical methods to ensure high enantiomeric purity are of paramount importance in the development and manufacturing of Ambrisentan.

Ambrisentan esters, such as the methyl and ethyl esters, are crucial intermediates in the synthesis of the active pharmaceutical ingredient.[3][4] The stereochemistry of these esters directly dictates the stereochemistry of the final Ambrisentan product. Understanding and controlling the stereochemistry at the ester stage is therefore a critical aspect of the overall manufacturing process.

Stereoselective Synthesis and Resolution

The synthesis of enantiomerically pure (S)-Ambrisentan typically involves the resolution of a racemic mixture of a key intermediate, 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid or its methyl ester.[3][5]

Synthesis of Racemic Ambrisentan Methyl Ester

A common route to racemic Ambrisentan methyl ester involves a Darzens reaction between benzophenone and methyl chloroacetate to form the corresponding epoxide, followed by an acid-catalyzed ring-opening with methanol.[3]

Chiral Resolution

The resolution of the racemic intermediate is a critical step. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as (S)-1-(4-chlorophenyl)ethylamine or L-proline methyl ester.[2][3] The diastereomers, having different physical properties, can then be separated by crystallization.

The resolved (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid is then reacted with 4,6-dimethyl-2-(methylsulfonyl)pyrimidine to yield (S)-Ambrisentan.[3]

Chiral Separation and Analysis

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the predominant technique for the enantioseparation of Ambrisentan and its potential enantiomeric impurities.

Experimental Protocols for Chiral HPLC

Method 1: Reversed-Phase HPLC [6]

-

Column: Chiralcel OZ-3R (cellulose 3-chloro-4-methylphenylcarbamate)

-

Mobile Phase: 20 mM sodium formate (pH 3.0) and acetonitrile (55:45 v/v)

-

Flow Rate: Not specified, but a typical analytical flow rate is 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 260 nm)

-

Temperature: Ambient

-

Sample Preparation: Dissolve the sample in the mobile phase.

Method 2: Normal-Phase HPLC

-

Column: CHIRALPAK® IG-3 [4.6 x 250 mm, 3 µm]

-

Mobile Phase: n-Hexane: 2-Propanol: Trifluoroacetic acid (TFA) (80:20:0.1, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 260 nm

-

Temperature: 25°C

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL.

Quantitative Data for Chiral Separation of Ambrisentan

| Parameter | Method 1 (Reversed-Phase)[6] | Method 2 (Normal-Phase) |

| Column | Chiralcel OZ-3R | CHIRALPAK® IG-3 |

| (S)-Ambrisentan Retention Time (min) | < 6 | 5.4 |

| (R)-Ambrisentan Retention Time (min) | < 6 | 8.4 |

| Resolution (Rs) | > 2.5 | 8.9 |

Stereochemical Analysis of Ambrisentan Esters

While specific literature on the chiral separation of Ambrisentan esters is limited, the methods developed for Ambrisentan can be adapted. Given that the chiral center is identical, similar chiral stationary phases are expected to be effective. Method development would involve optimizing the mobile phase composition, particularly the ratio of the organic modifier and the acidic additive, to achieve adequate resolution of the ester enantiomers.

Proposed Experimental Protocol for Chiral HPLC of Ambrisentan Methyl Ester:

-

Column: CHIRALPAK® IG-3 [4.6 x 250 mm, 3 µm]

-

Mobile Phase: A starting point would be a non-polar solvent like n-hexane with a polar modifier such as isopropanol or ethanol. The ratio would need to be optimized (e.g., starting with 90:10 n-hexane:isopropanol). An acidic or basic additive may be required to improve peak shape.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 260 nm

-

Temperature: 25°C

-

Sample Preparation: Dissolve the Ambrisentan methyl ester sample in the mobile phase.

Mechanism of Action and Signaling Pathway

Ambrisentan exerts its therapeutic effect by selectively blocking the endothelin A (ETA) receptor, thereby inhibiting the vasoconstrictive and proliferative effects of endothelin-1 (ET-1).[7][8]

Upon binding of ET-1 to the ETA receptor, a conformational change activates associated G-proteins, primarily of the Gq family. This initiates a downstream signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to vasoconstriction. DAG activates protein kinase C (PKC), which in turn can activate other pathways, such as the mitogen-activated protein kinase (MAPK) pathway, promoting cell proliferation. (S)-Ambrisentan selectively binds to the ETA receptor, preventing ET-1 binding and thereby inhibiting these downstream effects.

Conclusion

The stereochemistry of Ambrisentan is a critical determinant of its pharmacological activity, with the (S)-enantiomer being the active moiety. The stereochemical control during the synthesis of Ambrisentan, particularly at the stage of its ester intermediates, is essential for producing a safe and effective drug product. Chiral HPLC methods are well-established for the enantiomeric purity testing of Ambrisentan, and these methods can be adapted for the analysis of its ester derivatives. A thorough understanding of the stereochemical aspects of Ambrisentan and its esters, from synthesis to analysis, is crucial for researchers and professionals in the field of drug development.

References

- 1. Ambrisentan | C22H22N2O4 | CID 6918493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US8962832B2 - Process for the preparation of ambrisentan and novel intermediates thereof - Google Patents [patents.google.com]

- 3. aidic.it [aidic.it]

- 4. veeprho.com [veeprho.com]

- 5. Improved Synthesis of Ambrisentan | Semantic Scholar [semanticscholar.org]

- 6. Rapid determination of ambrisentan enantiomers by enantioselective liquid chromatography using cellulose-based chiral stationary phase in reverse phase mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. WO2010091877A2 - Process for producing ambrisentan - Google Patents [patents.google.com]

An In-depth Technical Guide on the Hypothesized Mechanism of Action of rac Ambrisentan Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action of rac Ambrisentan Methyl Ester, a compound structurally related to the potent and selective endothelin receptor antagonist, Ambrisentan. Based on its chemical structure as a methyl ester derivative, it is postulated that this compound functions as a prodrug, undergoing rapid in vivo hydrolysis to yield the pharmacologically active parent compound, Ambrisentan. This guide provides a comprehensive overview of the endothelin system, the well-established mechanism of action of Ambrisentan as a selective endothelin type-A (ETA) receptor antagonist, and the downstream signaling pathways it modulates. While direct pharmacological data for this compound is not publicly available, this document serves as a foundational resource for researchers by detailing the presumed biological activity and providing relevant experimental protocols for the characterization of endothelin receptor antagonists.

Introduction: The Endothelin System in Pulmonary Arterial Hypertension

The endothelin (ET) system plays a pivotal role in vascular homeostasis. The primary isoform, endothelin-1 (ET-1), is a potent vasoconstrictor peptide produced by vascular endothelial cells.[1][2] In pathological conditions such as pulmonary arterial hypertension (PAH), ET-1 levels are significantly elevated, contributing to vasoconstriction, smooth muscle cell proliferation, fibrosis, and inflammation within the pulmonary arteries.[3]

ET-1 exerts its effects through two distinct G-protein coupled receptor subtypes:

-

Endothelin Type-A (ETA) Receptors: Predominantly located on vascular smooth muscle cells, activation of ETA receptors by ET-1 mediates potent vasoconstriction and cellular proliferation.[4][5]

-

Endothelin Type-B (ETB) Receptors: Found on both endothelial and smooth muscle cells, ETB receptors have a dual role. On endothelial cells, their activation leads to the release of vasodilators such as nitric oxide (NO) and prostacyclin, and they are also involved in the clearance of circulating ET-1. On smooth muscle cells, they can also mediate vasoconstriction.[4][5]

In PAH, the deleterious effects of elevated ET-1 are primarily driven by the overstimulation of ETA receptors, making selective ETA receptor antagonism a compelling therapeutic strategy.

Hypothesized Mechanism of Action of this compound

It is hypothesized that this compound acts as a prodrug that is readily converted to its active form, Ambrisentan, through in vivo enzymatic hydrolysis. Ester prodrugs are a common strategy in drug development to improve pharmacokinetic properties such as absorption and bioavailability.

The proposed activation pathway is as follows:

Caption: Hypothesized activation of this compound.

Upon administration, plasma and tissue esterases are expected to rapidly hydrolyze the methyl ester group of this compound, releasing the active carboxylic acid metabolite, Ambrisentan. The subsequent pharmacological effects are therefore attributed to the action of Ambrisentan.

Core Mechanism of Action: Ambrisentan as a Selective ETA Receptor Antagonist

Ambrisentan is a high-affinity, selective antagonist of the ETA receptor.[6] Its selectivity for the ETA receptor over the ETB receptor is a key feature of its pharmacological profile, with reports indicating a selectivity of over 4000-fold. This selectivity allows for the targeted inhibition of ET-1-mediated vasoconstriction and proliferation while preserving the beneficial effects of ETB receptor activation, such as vasodilation and ET-1 clearance.[1]

The mechanism of action of Ambrisentan at the cellular level involves competitive binding to the ETA receptor on pulmonary artery smooth muscle cells. This prevents ET-1 from binding and initiating the downstream signaling cascade that leads to vasoconstriction and cellular growth.

Signaling Pathways

The binding of ET-1 to the ETA receptor activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ activates calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to smooth muscle contraction and vasoconstriction. DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which is involved in cell proliferation and hypertrophy.

Ambrisentan blocks the initial step of this cascade by preventing ET-1 from binding to the ETA receptor, thereby inhibiting these downstream effects.

Caption: Ambrisentan's antagonism of the ETA receptor signaling pathway.

Quantitative Data

While specific quantitative data for this compound is not available in the public domain, the following table summarizes the known pharmacological data for Ambrisentan.

| Parameter | Value | Receptor | Species | Reference |

| Selectivity | >4000-fold | ETA vs. ETB | Not Specified | [7] |

Experimental Protocols

For researchers interested in investigating the mechanism of action of this compound, the following experimental protocols, commonly used for the characterization of endothelin receptor antagonists, are provided as a reference.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the compound for ETA and ETB receptors.

Methodology:

-

Membrane Preparation: Prepare cell membrane fractions from cell lines overexpressing human ETA or ETB receptors (e.g., CHO or HEK293 cells).

-

Radioligand: Use a radiolabeled endothelin receptor ligand, such as [¹²⁵I]-ET-1.

-

Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the test compound (this compound and/or Ambrisentan).

-

Separation: Separate bound and free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

In Vitro Functional Assays

Objective: To assess the functional antagonist activity of the compound in a physiological context.

Methodology:

-

Tissue Preparation: Isolate arterial rings (e.g., from rat aorta or human pulmonary arteries) and mount them in an organ bath containing a physiological salt solution, aerated with 95% O₂ / 5% CO₂ at 37°C.

-

Contraction Induction: Induce contraction of the arterial rings by adding cumulative concentrations of ET-1 to the organ bath.

-

Antagonism Measurement: In parallel experiments, pre-incubate the arterial rings with the test compound for a defined period before inducing contraction with ET-1.

-

Data Recording: Record the isometric tension of the arterial rings using a force transducer.

-

Data Analysis: Construct concentration-response curves for ET-1 in the absence and presence of the antagonist. Determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.

Conclusion

The mechanism of action of this compound is hypothesized to be that of a prodrug, which is rapidly metabolized in vivo to the highly selective ETA receptor antagonist, Ambrisentan. The therapeutic effects observed are therefore attributable to the ability of Ambrisentan to block ET-1-mediated vasoconstriction and cellular proliferation in the pulmonary vasculature. This guide provides a detailed overview of this proposed mechanism, the underlying signaling pathways, and relevant experimental methodologies for further investigation. Future research should focus on confirming the prodrug nature of this compound and characterizing its pharmacokinetic and pharmacodynamic profile.

References

- 1. Ambrisentan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. What is the mechanism of Ambrisentan? [synapse.patsnap.com]

- 3. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro evaluation of ambrisentan analogues as potential endothelin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ambrisentan (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 6. Ambrisentan [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on in vitro degradation of anhydroecgonine methyl ester (methylecgonidine) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Chiral Separation of rac-Ambrisentan Methyl Ester by High-Performance Liquid Chromatography (HPLC)

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ambrisentan is an endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension. The therapeutic agent is the (S)-enantiomer. During the synthesis of Ambrisentan and its intermediates, such as its methyl ester, there is a potential for the formation of the unwanted (R)-enantiomer. Regulatory guidelines often require the stereospecific analysis of chiral drugs to ensure purity and safety. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers.[1][2]

This document provides detailed protocols for the chiral separation of racemic (rac)-Ambrisentan Methyl Ester using both normal-phase and reversed-phase HPLC methods. These methods are adaptable for quality control in drug development and manufacturing processes.

Principle of Chiral Separation by HPLC

Chiral separation by HPLC is achieved by utilizing a chiral stationary phase (CSP). These stationary phases are composed of a single enantiomer of a chiral selector that is immobilized on a solid support, typically silica gel. The enantiomers of the analyte interact with the CSP to form transient diastereomeric complexes. Due to the different spatial arrangements of the enantiomers, these complexes have different interaction energies, leading to different retention times on the column and thus enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven to be highly versatile for the separation of a wide range of chiral compounds.[1][3]

Experimental Protocols

Two distinct and validated HPLC methods are presented for the chiral separation of rac-Ambrisentan Methyl Ester.

Method 1: Normal-Phase HPLC

This method utilizes a polysaccharide-based chiral stationary phase with a non-polar mobile phase, providing excellent resolution between the enantiomers.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane : Ethanol (85:15, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase |

Sample Preparation:

-

Prepare a stock solution of rac-Ambrisentan Methyl Ester at a concentration of 1 mg/mL in the mobile phase.

-